五氟苯基烟酸酯

描述

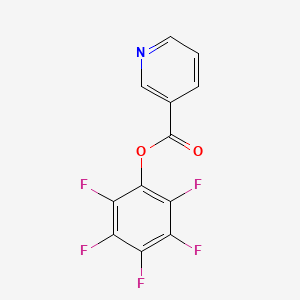

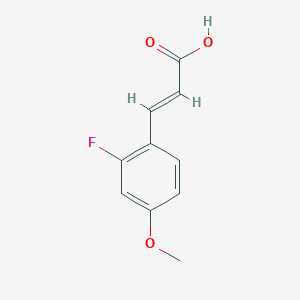

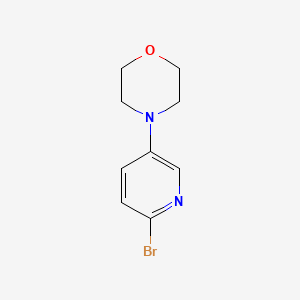

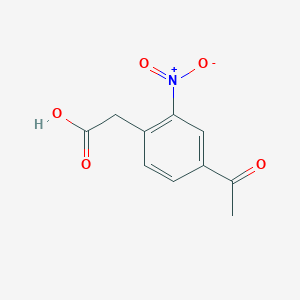

Pentafluorophenyl nicotinate, also known as pentafluorophenyl pyridine-3-carboxylate or 2,3,4,5,6-pentakis fluoranyl phenyl pyridine-3-carboxylate, is a chemical compound with the molecular formula C12H4F5NO2 . It is also referred to as 3-pyridinecarboxylic acid 2,3,4,5,6-pentafluorophenyl ester .

Molecular Structure Analysis

The molecular structure of Pentafluorophenyl nicotinate is complex, with a combination of a pyridine ring and a pentafluorophenyl group . The pentafluorophenyl group is known to act as a π-acceptor for anions .Physical And Chemical Properties Analysis

Pentafluorophenyl nicotinate is a solid substance with a light yellow appearance . It has a melting point range of 65.5 - 67 °C .科学研究应用

Protein Mimicry

Pentafluorophenyl nicotinate has been used in the creation of single-chain polymer nanoparticles (SCNPs) . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm . They have been used as a platform towards protein mimicry, which involves mimicking the exceptional characteristics of proteins with synthetic analogues . This could give unprecedented control over a nanomaterial’s pharmacokinetic behaviour, enabling controlled delivery of therapeutics or imaging agents .

Bioconjugation Chemistry

Pentafluorophenyl (PFP) esters, including Pentafluorophenyl nicotinate, have found widespread application in bioconjugation chemistry . These activated esters are soluble in a range of organic solvents and less susceptible to hydrolysis than NHS esters . PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines .

Creation of Water-Soluble SCNPs

Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .

SCNP-Protein Hybrids

This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids , giving access to easily adjustable physicochemical properties and protein mimicry . By combining the structural properties of the synthetic backbone with highly specific functions of a protein domain, hybrid materials are obtained with a range of versatile properties .

Peptide and Protein Synthesis

Pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids have been used for peptide synthesis . This method of peptide synthesis is a promising strategy for the bioconjugation of peptides and proteins with polymers .

Creation of Polymer-Protein Hybrids

Pentafluorophenyl nicotinate has been used in the creation of polymer-protein hybrids . These hybrids introduce functionalities such as catalysis and biosensing into synthetic polymeric materials .

安全和危害

未来方向

作用机制

Target of Action

Pentafluorophenyl nicotinate is a synthetic analogue that mimics the exceptional characteristics of proteins . It is designed to interact with proteins, which are biopolymers folded into 3D-structures and are omnipresent in biological systems, fulfilling a wide array of complex functions .

Mode of Action

Pentafluorophenyl nicotinate is prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . It contains activated ester moieties, facilitating its functionalization without altering its backbone structure . Post-formation functionalization of the resulting single-chain polymer nanoparticles (SCNPs) through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .

Biochemical Pathways

It is known that nicotine, a related compound, is degraded via various biochemical pathways, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

It is known that the compound can be used to create water-soluble scnps with various functionalities . These SCNPs can mimic proteins, enabling controlled delivery of therapeutics or imaging agents .

Action Environment

It is known that the compound should be stored in a cool, dry area protected from environmental extremes . Environmental factors could potentially influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHLJDBUUFUDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631467 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl nicotinate | |

CAS RN |

848347-44-4 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)